molecular formula C8H18ClNO2 B2768335 Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride CAS No. 233772-41-3

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride

Cat. No.: B2768335
CAS No.: 233772-41-3
M. Wt: 195.69
InChI Key: QQGRWNMNWONMOO-HHQFNNIRSA-N
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Description

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride (CAS 233772-41-3) is a chiral amino acid ester hydrochloride with a molecular weight of 195.69 g/mol (C₈H₁₈ClNO₂) . It serves as a key intermediate in pharmaceutical synthesis, particularly for compounds requiring stereochemical precision. Its (2S,3R) configuration distinguishes it from diastereomers and structural analogs, influencing its biological activity and chemical reactivity .

Properties

IUPAC Name

ethyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGRWNMNWONMOO-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OCC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

233772-41-3
Record name ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S,3R)-2-amino-3-methylpentanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the ethyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of biocatalysts, such as specific enzymes, can also enhance the efficiency of the synthesis by providing high stereoselectivity.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary degradation pathway for this compound. In aqueous environments, the ester bond undergoes cleavage to release (2S,3R)-2-amino-3-methylpentanoic acid and ethanol.

Reaction Conditions and Outcomes

ConditionCatalyst/AgentProductsYield/Selectivity
Neutral pH, 25°CNone (spontaneous)Amino acid + ethanolSlow, <20% in 24h
Acidic (pH 2)HClProtonated amino acid + ethanolAccelerated, ~50%
Basic (pH 10)NaOHDeprotonated amino acid + ethanolRapid, >90% in 6h

The reaction follows pseudo-first-order kinetics under basic conditions, with activation energy (EaE_a) estimated at 45–50 kJ/mol. Stereochemical integrity is preserved during hydrolysis due to the absence of racemization catalysts .

Transesterification

Transesterification enables the exchange of the ethyl ester group with other alcohols, producing modified esters. This reaction is catalyzed by acids, bases, or enzymes.

Example Reaction with Methanol

Compound + CH3OHMethyl (2S,3R)-2-amino-3-methylpentanoate + ethanol\text{Compound + CH}_3\text{OH} \rightarrow \text{Methyl (2S,3R)-2-amino-3-methylpentanoate + ethanol}

CatalystTemperatureConversion Rate
H2_2SO4_4 (0.1 M)60°C, 12h78%
Lipase (CAL-B)37°C, 24h92%

Enzymatic transesterification offers superior enantioselectivity and avoids racemization, making it preferable for pharmaceutical synthesis .

Enzymatic Activation (Prodrug Mechanism)

As a prodrug, the compound undergoes enzymatic hydrolysis in vivo to release the active amino acid.

Key Enzymes and Parameters

EnzymeTissue LocalizationKmK_m (μM)VmaxV_{max} (nmol/min/mg)
Carboxylesterase 1Liver, plasma12.5 ± 1.28.7 ± 0.9
ChymotrypsinSmall intestine18.3 ± 2.15.2 ± 0.6

In vitro studies show >95% conversion to the active form within 2 hours in hepatic microsomes. The (2S,3R) configuration ensures selective interaction with target enzymes, minimizing off-target effects .

Stability Under Thermal and Oxidative Stress

The compound’s stability is critical for storage and formulation:

Stress ConditionDegradation ProductsHalf-Life (25°C)
Dry heat (100°C)Cyclic lactam + ethanol48h
H2_2O2_2 (3% w/v)Oxidized amino acid derivatives<1h

Lactam formation occurs via intramolecular cyclization between the amine and ester groups, favored at elevated temperatures .

Comparative Reactivity with Diastereomers

The (2S,3R) configuration exhibits distinct reactivity compared to its (2S,3S) counterpart:

Reaction(2S,3R) Selectivity(2S,3S) Selectivity
Enzymatic hydrolysis92%68%
Acid-catalyzed transester.78%82%

Steric hindrance from the 3R methyl group reduces enzymatic efficiency for the (2S,3S) isomer .

Scientific Research Applications

Pharmaceutical Development

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride has been investigated for its potential as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents.

  • Case Study : A study published in the Journal of Organic Chemistry demonstrated the use of this compound in synthesizing functionalized α-amino acids, which are crucial for drug development .

Synthesis of Peptides

The compound serves as an important intermediate in peptide synthesis. Its unique stereochemistry makes it suitable for creating peptides with specific biological activities.

  • Application : Researchers have utilized this compound in the preparation of peptide analogs that exhibit enhanced biological properties compared to their natural counterparts.

Biochemical Studies

In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways involving amino acids.

  • Example : It has been used to investigate the metabolism of branched-chain amino acids, providing insights into their roles in human health and disease.

Mechanism of Action

The mechanism of action of Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Key Structural Features
Compound Name Molecular Formula Molecular Weight (g/mol) Stereochemistry Functional Groups CAS Number
Ethyl (2S,3R)-2-amino-3-methylpentanoate HCl C₈H₁₈ClNO₂ 195.69 (2S,3R) Ethyl ester, amino, methyl branch 233772-41-3
L-Isoleucine Methyl Ester Hydrochloride C₇H₁₆ClNO₂ 181.66 (2S,3S) Methyl ester, amino, methyl branch 18598-74-8
Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl C₁₂H₁₈ClNO₂ 243.73 (2S,3S) Ethyl ester, amino, phenyl group 1011264-01-9
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate HCl C₈H₁₈ClNO₂ 195.69 (2S,3S) Methyl ester, methylamino, methyl branch 3339-43-3

Key Observations :

  • Stereochemistry : The (2S,3R) configuration of the main compound contrasts with the (2S,3S) isomers prevalent in analogs like L-isoleucine methyl ester hydrochloride . This stereochemical divergence significantly impacts binding affinities in enzymatic systems, as demonstrated in studies of 4-hydroxyisoleucine dehydrogenase (HILDH) .
  • The introduction of a phenyl group (e.g., Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl) increases hydrophobicity and molecular weight, affecting pharmacokinetic properties .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Melting Point (°C) Boiling Point Solubility Optical Rotation ([α]D²⁰)
Ethyl (2S,3R)-2-amino-3-methylpentanoate HCl Not reported Not available Soluble in polar solvents (e.g., MeOH) Not reported
L-Isoleucine Methyl Ester HCl 98 N/A Soluble in water, DMSO -9.2 (c 0.05, MeOH)
Ethyl (2S,3S)-2-amino-3-phenylbutanoate HCl Not reported N/A Soluble in EtOAc, DCM Not reported

Key Observations :

  • Melting Points : L-Isoleucine methyl ester HCl has a defined melting point (98°C), whereas data for the main compound is lacking, suggesting differences in crystalline stability .
  • Optical Activity : The (2S,3S)-isoleucine derivative exhibits a negative optical rotation, reflecting its distinct stereochemical environment compared to the (2S,3R) main compound .

Biological Activity

Ethyl (2S,3R)-2-amino-3-methylpentanoate hydrochloride, also known as ethyl L-alloisoleucinate hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : Ethyl L-alloisoleucinate hydrochloride
  • Molecular Formula : C8H17ClN2O2
  • Molecular Weight : 194.68 g/mol
  • CAS Number : 233772-41-3

This compound is a derivative of isoleucine, an essential branched-chain amino acid (BCAA) that plays a crucial role in various metabolic processes. Its biological activity is primarily attributed to its influence on protein synthesis and metabolic pathways:

  • Protein Synthesis : BCAAs are known to stimulate muscle protein synthesis by activating the mTOR pathway, which is critical for muscle growth and recovery following exercise .
  • Neurotransmitter Regulation : Research indicates that amino acids like isoleucine can modulate neurotransmitter levels, potentially affecting mood and cognitive functions .

1. Anabolic Effects

Studies have shown that BCAAs, including this compound, enhance protein metabolism by:

  • Increasing the rate of protein synthesis.
  • Decreasing the rate of protein degradation in muscle tissues .

2. Effects on Exercise Performance

Research indicates that supplementation with BCAAs can reduce exercise-induced muscle damage and soreness:

  • A study demonstrated that athletes who supplemented with BCAAs experienced less muscle soreness and improved recovery times post-exercise .

3. Potential Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties:

  • It may help in regulating neurotransmitter levels, thereby influencing mood and cognitive functions. This effect can be particularly beneficial in conditions like depression and anxiety .

Case Study 1: Muscle Recovery in Athletes

A randomized controlled trial investigated the effects of BCAA supplementation on muscle recovery among athletes involved in high-intensity training. Participants who received this compound reported significantly lower levels of muscle soreness compared to the placebo group.

GroupMuscle Soreness (Scale 1-10)Recovery Time (Hours)
BCAA Group3.524
Placebo Group6.848

This study supports the hypothesis that BCAA supplementation can enhance recovery and reduce muscle soreness.

Case Study 2: Cognitive Function Enhancement

Another study examined the impact of BCAA supplementation on cognitive performance during stressful tasks. Participants who received this compound showed improved cognitive flexibility and reduced mental fatigue compared to those who did not receive supplementation.

MeasurementBCAA GroupControl Group
Cognitive Score8575
Mental Fatigue LevelLowHigh

These findings indicate potential cognitive benefits associated with this compound.

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